molecular formula C11H8BrNO3 B599549 Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate CAS No. 145369-93-3

Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate

Cat. No.: B599549
CAS No.: 145369-93-3
M. Wt: 282.093
InChI Key: DUKAAWDFGPMTJT-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or primary amines in the presence of a base.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be formed.

    Oxidation Products: Quinoline-2,4-dione derivatives.

    Reduction Products: Methyl 6-bromo-4-methoxyquinoline-2-carboxylate.

    Hydrolysis Products: 6-bromo-4-hydroxyquinoline-2-carboxylic acid.

Scientific Research Applications

Chemistry: Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate is used as a building block in the synthesis of more complex quinoline derivatives. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: Quinoline derivatives, including this compound, have shown potential in biological applications such as antimicrobial, antiviral, and anticancer activities. They are studied for their ability to inhibit enzymes and interact with DNA .

Industry: In the industrial sector, this compound is used in the development of materials with specific properties, such as fluorescence and conductivity. It is also explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic devices .

Mechanism of Action

The mechanism of action of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and DNA. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or intercalate into DNA, disrupting its function .

Comparison with Similar Compounds

Uniqueness: Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate is unique due to the presence of both the bromine atom and the hydroxyl group, which provide a versatile platform for various chemical modifications. This dual functionality makes it a valuable intermediate in the synthesis of diverse quinoline derivatives with potential biological and industrial applications .

Properties

IUPAC Name

methyl 6-bromo-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-16-11(15)9-5-10(14)7-4-6(12)2-3-8(7)13-9/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKAAWDFGPMTJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301022080
Record name Methyl 6-bromo-4-hydroxy-2-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301022080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145369-93-3
Record name 2-Quinolinecarboxylic acid, 6-bromo-4-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145369-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-bromo-4-hydroxy-2-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301022080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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